![molecular formula C18H21N3O B2535612 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea CAS No. 2097922-80-8](/img/structure/B2535612.png)

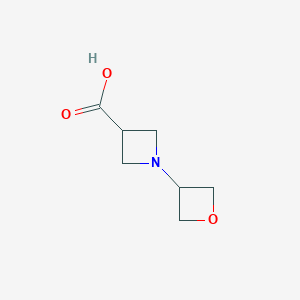

3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

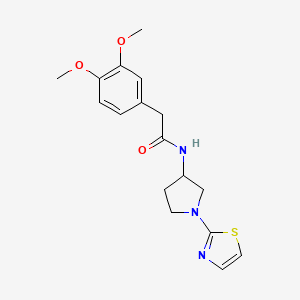

The compound “3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea” is a urea derivative with a cyclopropyl group and a phenylethyl group. Urea derivatives are often used in medicinal chemistry due to their versatile properties .

Molecular Structure Analysis

The compound contains a urea group, a cyclopropyl group, a pyridinyl group, and a phenylethyl group. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Aplicaciones Científicas De Investigación

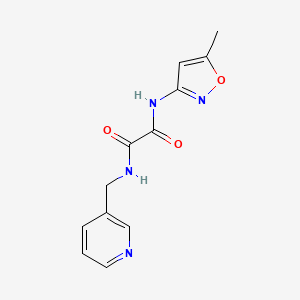

Complexation and Hydrogen Bonding Studies

Research on heterocyclic ureas like 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea has focused on their ability to form hydrogen-bonded complexes. These compounds, including their derivatives, have been synthesized and studied for their concentration-dependent unfolding to form hydrogen-bonded complexes. For example, Zimmerman et al. (2001) discussed the synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes (Zimmerman et al., 2001).

Structure-Activity Relationships

Another key area of research is the exploration of structure-activity relationships in phenyl urea derivatives. Fotsch et al. (2001) conducted a study on trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, optimizing the in vitro potency by modifying different molecular segments (Fotsch et al., 2001).

Dimerization and Molecular Interactions

The ability of ureidopyrimidones, a related class of compounds, to dimerize via hydrogen bonding has been a subject of interest. Beijer et al. (1998) studied the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, revealing significant dimerization constants (Beijer et al., 1998).

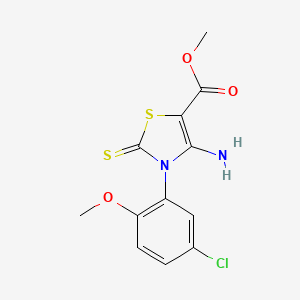

Synthesis and Applications

The synthesis of various urea derivatives, including those related to this compound, has been widely studied. Zhang et al. (2019) provided a method for synthesizing 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs, demonstrating its importance in pharmaceutical research (Zhang et al., 2019).

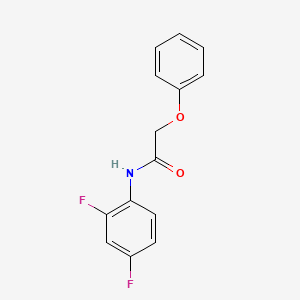

Herbicidal Applications

The use of substituted phenyltetrahydropyrimidinones (cyclic ureas) in herbicidal applications has also been explored. Babczinski et al. (1995) investigated these compounds as preemergence herbicides inhibiting carotenoid biosynthesis (Babczinski et al., 1995).

Medical Applications

In the medical field, derivatives of urea, similar to this compound, have been studied for various applications. For example, Rose et al. (2010) discussed 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors as potential treatments for inflammatory pain (Rose et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18(19-11-10-14-4-2-1-3-5-14)21-13-15-6-9-17(20-12-15)16-7-8-16/h1-6,9,12,16H,7-8,10-11,13H2,(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHMAWQDDMWUHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2535529.png)

![1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2535530.png)

![5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2535535.png)

![3,4-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2535541.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2535542.png)

![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2535544.png)

![2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2535551.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2535552.png)